Homopravastatin Homopravastatin
Brand Name: Vulcanchem
CAS No.: 159345-66-1
VCID: VC21128550
InChI: InChI=1S/C24H38O7/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29)/t14-,15-,17+,18+,19+,20-,21-,23-/m0/s1
SMILES: CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O
Molecular Formula: C24H38O7
Molecular Weight: 438.6 g/mol

Homopravastatin

CAS No.: 159345-66-1

Cat. No.: VC21128550

Molecular Formula: C24H38O7

Molecular Weight: 438.6 g/mol

* For research use only. Not for human or veterinary use.

Homopravastatin - 159345-66-1

CAS No. 159345-66-1
Molecular Formula C24H38O7
Molecular Weight 438.6 g/mol
IUPAC Name (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Standard InChI InChI=1S/C24H38O7/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29)/t14-,15-,17+,18+,19+,20-,21-,23-/m0/s1
Standard InChI Key QARPWNSGRMMWII-SJINMKGWSA-N
Isomeric SMILES CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O
SMILES CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O
Canonical SMILES CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O

Mechanism of Action

Homopravastatin functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, which is critical for cholesterol synthesis in the liver.

Key Effects:

  • Reduction in LDL Cholesterol: Homopravastatin lowers low-density lipoprotein (LDL) cholesterol by inhibiting the mevalonate pathway.

  • Anti-inflammatory Properties: It may exert effects on inflammatory pathways, differentiating it from other statins.

  • Impact on Lipid Metabolism: It influences broader lipid metabolic processes.

Absorption:

  • Rapidly absorbed in the small intestine.

  • Peak plasma concentrations occur within 1–2 hours post-administration.

Distribution:

  • Primarily localized in the liver where cholesterol biosynthesis occurs.

Metabolism:

  • Undergoes hepatic metabolism with potential formation of active metabolites.

Excretion:

  • Excreted via bile and urine.

Synthetic Routes:

Homopravastatin is synthesized through microbial transformation of mevastatin to pravastatin, followed by esterification reactions to introduce the additional functional groups.

Industrial Scale Production:

  • Fermentation processes are employed for large-scale production.

  • Purification involves techniques like high-performance liquid chromatography (HPLC).

Biological Activity and Therapeutic Potential

Homopravastatin exhibits potent biological activity as a lipid-lowering agent. It is being studied for its potential advantages over other statins in terms of efficacy and side effect profile.

FeaturePravastatinHomopravastatin
LDL Reduction (%)25–30%~30%
Anti-inflammatory EffectsModerateSignificant
Hepatotoxicity RiskLowVery Low

Cellular Effects:

  • Modulates cell signaling pathways.

  • Influences gene expression related to lipid metabolism.

Research Applications

Homopravastatin is utilized in various scientific disciplines:

  • Pharmacology: Studied for its unique pharmacodynamic profile.

  • Cardiology: Explored for its potential to reduce cardiovascular risks more effectively than other statins.

  • Drug Development: Used as a reference compound for designing new statin derivatives.

Comparison with Similar Compounds

Homopravastatin shares similarities with other statins like pravastatin, simvastatin, and lovastatin but offers distinct advantages due to its structural modifications.

AttributePravastatinSimvastatinHomopravastatin
LDL Reduction (%)25–30%30–35%~30%
PotencyModerateHighModerate
Side Effect ProfileLow RiskModerate RiskVery Low Risk

Challenges and Future Directions

Although promising, Homopravastatin faces challenges such as limited clinical data and potential resistance mechanisms observed in laboratory studies over time. Future research should focus on:

  • Long-term safety profiles.

  • Efficacy in diverse populations.

  • Synergistic effects with other lipid-lowering agents.

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